molecular formula C18H22ClN3O3S B2844751 Ethyl 4-(2-chlorophenyl)-2-oxo-6-[(thiomorpholin-4-yl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 878701-47-4

Ethyl 4-(2-chlorophenyl)-2-oxo-6-[(thiomorpholin-4-yl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2844751
CAS No.: 878701-47-4
M. Wt: 395.9
InChI Key: VYHIRKRDWKCFPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the dihydropyrimidinone (DHPM) family, synthesized via the Biginelli reaction or its variants, which typically involve a β-ketoester (e.g., ethyl acetoacetate), an aldehyde (e.g., 2-chlorobenzaldehyde), and a urea/thiourea derivative . Key structural features include:

  • Position 4: 2-Chlorophenyl group, introducing steric bulk and electron-withdrawing effects.
  • Position 2: Oxo group, common in DHPMs, influencing tautomerism and intermolecular interactions.
  • Position 5: Ethyl carboxylate, a standard moiety in DHPMs for solubility and bioactivity modulation.

DHPMs are renowned for diverse biological activities, including antitumor, antimicrobial, and enzyme inhibitory properties .

Properties

IUPAC Name

ethyl 4-(2-chlorophenyl)-2-oxo-6-(thiomorpholin-4-ylmethyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN3O3S/c1-2-25-17(23)15-14(11-22-7-9-26-10-8-22)20-18(24)21-16(15)12-5-3-4-6-13(12)19/h3-6,16H,2,7-11H2,1H3,(H2,20,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYHIRKRDWKCFPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2Cl)CN3CCSCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-chlorophenyl)-2-oxo-6-[(thiomorpholin-4-yl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions One common method includes the condensation of 2-chlorobenzaldehyde with thiomorpholine, followed by cyclization with ethyl acetoacetate under acidic conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-chlorophenyl)-2-oxo-6-(thiomorpholin-4-ylmethyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 4-(2-chlorophenyl)-2-oxo-6-(thiomorpholin-4-ylmethyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-chlorophenyl)-2-oxo-6-[(thiomorpholin-4-yl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular pathways. For instance, it could bind to a receptor and block its activity, thereby modulating a biological response.

Comparison with Similar Compounds

Key Observations :

  • Position 4: Aromatic substituents like 2-chlorophenyl (target) or 4-bromophenyl () increase steric hindrance compared to smaller groups (e.g., methyl).
  • Position 2 : Thioxo derivatives (e.g., ) exhibit distinct tautomeric behavior compared to oxo derivatives, altering hydrogen-bonding patterns .
  • Position 6 : The thiomorpholinylmethyl group (target) introduces a polar, sulfur-containing moiety, likely improving aqueous solubility compared to methyl or aryl groups .

Spectral and Physical Properties

  • NMR : The target’s thiomorpholinylmethyl protons (δ ~2.5–3.5 ppm) would resonate downfield compared to methyl groups (δ ~1.2–2.0 ppm) due to sulfur’s deshielding effect .
  • Solubility: Thiomorpholine’s polarity may increase solubility in polar solvents (e.g., DMSO, methanol) compared to nonpolar aryl derivatives .
  • Crystallography: Analogous compounds (e.g., ) form monohydrates, suggesting hygroscopicity, while the target’s bulky substituents may reduce crystal packing efficiency .

Biological Activity

Ethyl 4-(2-chlorophenyl)-2-oxo-6-[(thiomorpholin-4-yl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of tetrahydropyrimidines and features a thiomorpholine moiety. Its molecular formula is C18H22ClN3O4C_{18}H_{22}ClN_3O_4 with a molecular weight of 379.84 g/mol . The presence of the 2-chlorophenyl group and the thiomorpholine ring is critical for its biological activity.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC18H22ClN3O4C_{18}H_{22}ClN_3O_4
Molecular Weight379.84 g/mol
IUPAC NameThis compound

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of related tetrahydropyrimidine derivatives. For instance, compounds with similar structures have demonstrated significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The IC50 values for these compounds ranged from 200 nM to 1.4 μM against different bacterial strains .

The proposed mechanism of action for this compound involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. This is likely due to the interaction between the thiomorpholine group and bacterial enzymes involved in cell wall biosynthesis.

Case Studies

  • Antibacterial Efficacy : In a study evaluating various tetrahydropyrimidine derivatives, it was found that those containing halogenated phenyl groups exhibited enhanced antibacterial properties compared to their non-halogenated counterparts. The compound's structure allows for better binding to bacterial targets .
  • Synergistic Effects : A combination therapy study indicated that this compound showed synergistic effects when used alongside traditional antibiotics like tetracycline. This suggests potential applications in overcoming antibiotic resistance .

Q & A

Q. What are the key synthetic routes for this tetrahydropyrimidine derivative, and how can intermediates be characterized?

The compound is typically synthesized via modified Biginelli reactions or multi-step condensation/cyclization processes. Key steps include:

  • Condensation : Reacting substituted benzaldehyde (e.g., 2-chlorophenyl) with thiomorpholine derivatives and ethyl acetoacetate.
  • Cyclization : Acid catalysis (e.g., HCl or Lewis acids like CuCl₂) under reflux conditions .
  • Purification : Column chromatography or recrystallization using solvents like DCM or ethanol . Characterization :
  • NMR : Assign peaks for aromatic protons (δ 7.2–7.4 ppm), thiomorpholine methylene (δ 3.5–4.0 ppm), and ester groups (δ 1.2–1.4 ppm for CH₃) .
  • HPLC : Monitor purity (>95%) with C18 columns and acetonitrile/water gradients .

Q. Which spectroscopic and crystallographic methods are critical for structural validation?

  • Single-crystal X-ray diffraction : Resolve the tetrahydropyrimidine ring conformation and substituent orientations. SHELX programs (e.g., SHELXL) refine structures with R-factors <0.05 .
  • FT-IR : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and thiomorpholine C-S bonds (650–750 cm⁻¹) .
  • Mass spectrometry : ESI-MS identifies [M+H]⁺ peaks (e.g., m/z 409 for C₁₉H₂₁ClN₃O₃S) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Solvent screening : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency vs. DCM .
  • Temperature control : Maintain 60–80°C to avoid thiomorpholine decomposition .
  • Catalyst selection : CuCl₂ improves yields by 15–20% compared to HCl alone . Example optimization table :
SolventCatalystTemp (°C)Yield (%)Purity (%)
DMFCuCl₂807897
DCMHCl605588

Q. How can contradictions in biological activity data (e.g., IC₅₀ variability) be resolved?

  • Assay standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and normalize to controls (DMSO ≤0.1%) .
  • Orthogonal assays : Pair MTT viability tests with caspase-3 activation assays to confirm apoptosis mechanisms .
  • Batch analysis : Compare purity (>98% via HPLC) and stereochemical consistency (via chiral HPLC) across batches .

Q. What computational strategies predict target engagement and binding modes?

  • Molecular docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., CDK2). Focus on hydrogen bonds between the carbonyl group and Lys89 .
  • MD simulations : Run 100-ns simulations in GROMACS to assess stability of the thiomorpholine side chain in hydrophobic pockets .

Q. How is thermal stability assessed for formulation studies?

  • TGA/DSC : Determine decomposition onset temperatures (>200°C for stable formulations) and identify polymorphs via endothermic peaks .
  • Excipient compatibility : Screen with mannitol or PVP-K30 using accelerated stability testing (40°C/75% RH for 6 months) .

Q. What strategies address polymorphism in crystallographic studies?

  • Crystallization screening : Use 96-well plates with varied solvents (e.g., methanol/water vs. acetone) to isolate polymorphs .
  • TWINABS refinement : Apply to twinned crystals with SHELXL for improved R-factor convergence .

Q. How are structure-activity relationship (SAR) studies designed for kinase inhibition?

  • Substituent variation : Synthesize analogs with fluorophenyl or methoxyphenyl groups to test hydrophobic interactions .
  • Bioisosteric replacement : Replace thiomorpholine with piperazine to assess sulfur’s role in binding . SAR data example :
SubstituentIC₅₀ (CDK2, μM)
2-Chlorophenyl0.45
4-Methoxyphenyl1.20
Thiomorpholine0.50
Piperazine2.10

Methodological Notes

  • Key references : Synthesis , crystallography , and bioassays dominate the evidence.
  • Advanced tools : SHELX , AutoDock , and GROMACS are critical for structural and computational work.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.